ARRY-382
Description
Overview of Colony-Stimulating Factor 1 Receptor (CSF-1R) Signaling and its Biological Significance
The CSF-1 receptor (CSF-1R) is a type III receptor tyrosine kinase that is activated upon binding of its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34). guidetopharmacology.orgamericanelements.comguidetopharmacology.org This receptor is predominantly expressed on cells of the myeloid lineage, including monocytes, macrophages, dendritic cells, and osteoclasts. guidetopharmacology.orgamericanelements.com
Activation of CSF-1R initiates a cascade of intracellular signaling events crucial for the survival, proliferation, differentiation, and function of these myeloid cells. guidetopharmacology.orgamericanelements.com Key downstream pathways activated by CSF-1R signaling include the PI3K/Akt, MAPK/ERK, JNK, and STAT pathways. guidetopharmacology.org Biologically, CSF-1R signaling is essential for normal development and homeostasis, contributing to innate immunity, inflammatory processes, tissue repair, bone metabolism through the regulation of osteoclasts, fertility, and the development of mammary glands. guidetopharmacology.org In the central nervous system, CSF-1R signaling is vital for the development and maintenance of microglia, the resident macrophages of the brain, and can also influence neuronal differentiation and survival. guidetopharmacology.orgamericanelements.comguidetopharmacology.org
Rationale for CSF-1R Inhibition in Preclinical Disease Models
The involvement of aberrant CSF-1R signaling in numerous pathologies provides a strong rationale for its inhibition as a therapeutic strategy. guidetopharmacology.org Preclinical research has particularly focused on targeting CSF-1R in the context of cancer, inflammatory diseases, and neurodegenerative disorders.
In oncology, tumor-associated macrophages (TAMs), whose development and function are heavily reliant on CSF-1R signaling, are key components of the tumor microenvironment (TME). guidetopharmacology.orgguidetomalariapharmacology.orgguidetopharmacology.orgamericanelements.com TAMs often adopt an immunosuppressive phenotype (M2-like), promoting tumor growth, angiogenesis, metastasis, and resistance to therapy. guidetopharmacology.orgguidetomalariapharmacology.orgguidetopharmacology.orgamericanelements.com Inhibiting CSF-1R aims to reduce the number of pro-tumoral TAMs, block their recruitment to the tumor site, or reprogram them towards an anti-tumoral (M1-like) phenotype, thereby enhancing anti-tumor immunity and improving the efficacy of other cancer treatments like chemotherapy and immunotherapy. guidetopharmacology.orgguidetomalariapharmacology.orgamericanelements.com Preclinical studies in various cancer models, including breast cancer, pancreatic cancer, and glioblastoma, have demonstrated that CSF-1R inhibition can lead to decreased TAM infiltration, macrophage reprogramming, and enhanced anti-tumor responses. guidetomalariapharmacology.org
Beyond cancer, CSF-1R inhibition is explored in neurodegenerative diseases where activated microglia contribute to disease progression. guidetopharmacology.org Preclinical models of conditions like Charcot-Marie-Tooth disease and experimental autoimmune encephalomyelitis have shown that CSF-1R inhibition can reduce macrophage and microglial numbers and alleviate pathological features. guidetopharmacology.org Furthermore, CSF-1R's role in osteoclast activity makes its inhibition relevant for preclinical studies of bone diseases. guidetopharmacology.org
Context of ARRY-382 Within Preclinical Drug Discovery for Tyrosine Kinase Inhibitors
This compound is positioned within the broader landscape of preclinical drug discovery focused on tyrosine kinase inhibitors (TKIs), specifically those targeting CSF-1R. As a selective oral inhibitor of CSF-1R, this compound was developed by Array BioPharma. probes-drugs.orgguidetoimmunopharmacology.org Its mechanism involves binding to and inhibiting the enzymatic activity of the CSF-1R tyrosine kinase. guidetoimmunopharmacology.org
Preclinical characterization of this compound has demonstrated its potency and selectivity for CSF-1R, with reported in vitro half-maximal inhibitory concentration (IC50) values around 9 nM. probes-drugs.orgnih.gov In silico studies have suggested that this compound exhibits favorable binding characteristics with the CSF-1R kinase domain, showing strong structural affinity and conformational stability.
Academic research utilizing this compound in preclinical models has sought to validate the therapeutic hypothesis of CSF-1R inhibition in various disease settings. These studies have investigated the compound's effects on target engagement, modulation of myeloid cell populations within the TME, and impact on disease progression. For instance, preclinical data has indicated that this compound can decrease the number of tumor-infiltrating macrophages and promote their reprogramming. guidetomalariapharmacology.org Studies have also explored the potential for combining this compound with other therapeutic agents, such as immune checkpoint inhibitors, based on the rationale that modulating the immunosuppressive TME via CSF-1R inhibition could enhance the efficacy of immunotherapy. guidetopharmacology.orgguidetomalariapharmacology.org Findings from a Phase 1 study in patients with advanced cancers, while primarily focused on safety and pharmacokinetics (which are outside the scope of this article), also provided insights into this compound's pharmacodynamic activity, showing suppression of the CSF-1 pathway. guidetomalariapharmacology.org
The preclinical research conducted with this compound contributes to the understanding of CSF-1R biology and the potential of CSF-1R inhibition as a therapeutic strategy, informing the development of this and other CSF-1R-targeted agents.
Preclinical Research Findings with this compound
| Study Type | Model/Context | Key Finding | Source |
| In vitro/In vivo | Preclinical models | Decreased number of tumor infiltrative macrophages in the tumor microenvironment. | guidetomalariapharmacology.org |
| In vitro/In vivo | Preclinical models | Reprogrammed macrophages to increase antigen presentation and support T-cell activation. | guidetomalariapharmacology.org |
| In vivo | Pancreatic cancer model (combination therapy) | Improved response to anti–PD-1 therapy versus anti–PD-1 alone when combined with CSF-1R inhibitors. | guidetomalariapharmacology.org |
| Phase 1 (Patients) | Advanced or metastatic cancers | Demonstrated CSF-1 pathway suppression. | guidetomalariapharmacology.org |
| In vitro | CSF1R (enzymatic assay) | Potent and selective inhibition (IC50 = 9 nM). | probes-drugs.orgnih.gov |
| In silico | CSF1R kinase domain | Exhibits strong structural affinity and conformational stability. |
Properties
Molecular Formula |
C9H15ClN2O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
ARRY382; ARRY 382; ARRY-382.; NONE |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Arry 382 Action
Direct Inhibition of CSF-1R Tyrosine Kinase Activity
ARRY-382 functions by directly inhibiting the tyrosine kinase activity of CSF-1R. This inhibition prevents the downstream signaling cascades that are typically activated upon ligand binding to the receptor. frontiersin.orgnih.govresearchgate.net
Biochemical Characterization of CSF-1R Binding Affinity and Selectivity
This compound has been characterized as a potent and highly selective inhibitor of CSF-1R. nih.govmedchemexpress.comselleckchem.com Studies have reported an IC₅₀ value of 9 nM for this compound against CSF-1R. medchemexpress.comselleckchem.com This low nanomolar IC₅₀ value indicates a high binding affinity for the target kinase. medchemexpress.comselleckchem.comnih.gov The selectivity of this compound for CSF-1R has been demonstrated across various kinases, including other class III receptor tyrosine kinases. nih.gov
Table 1: Biochemical Characterization of this compound Inhibition of CSF-1R
| Target | IC₅₀ (nM) | Selectivity |
| CSF-1R (c-Fms) | 9 | Highly Selective |
Ligand-Protein Interaction Analysis (e.g., Molecular Docking and Computational Modeling)
Computational modeling and molecular docking studies have been employed to understand the interaction of this compound with the CSF-1R kinase domain. These in silico methods help delineate the binding characteristics and structural stability of the inhibitor-receptor complex. nih.govexplorationpub.com Studies have shown that this compound exhibits strong structural stability and affinity with the CSF-1R kinase. nih.govexplorationpub.com Molecular docking simulations predict the interactions of small molecules like this compound with the 3D conformation of target receptors, aiding in deciphering target specificity and binding energies. explorationpub.com
Structural Basis of CSF-1R Inhibition (e.g., interaction with specific residues and motifs)
The inhibitory mechanism of this compound involves interactions with specific residues within the CSF-1R kinase domain. Computational studies suggest that this compound interacts with residues such as Met637, Cys666, and Thr663. researchgate.netnih.gov These interactions contribute to maintaining CSF-1R in an auto-inhibitory conformation. nih.govexplorationpub.com Specifically, interactions with residues like Asp797, part of the Asp-Phe-Gly (DFG) motif, can stabilize the DFG-out conformation of the activation loop, further stabilizing the autoinhibitory state of the kinase. nih.govexplorationpub.com Hydrophobic interactions within the kinase domain's hydrophobic pocket, formed by residues such as Val596, Ala614, Lys616, Val647, Thr663, and Leu785, also contribute to the binding of this compound. explorationpub.com
Downstream Signaling Pathway Modulation
Inhibition of CSF-1R tyrosine kinase activity by this compound leads to the modulation of several downstream signaling pathways that are typically activated by CSF-1/CSF-1R signaling. frontiersin.orgresearchgate.net
Impact on CSF-1/CSF-1R Mediated Cellular Processes
The CSF-1/CSF-1R signaling axis is critical for various cellular processes, including cell survival, proliferation, differentiation, and migration of myeloid cells, particularly macrophages. frontiersin.orgresearchgate.netonclive.com By blocking CSF-1R activity, this compound inhibits these CSF-1-mediated cellular processes. nih.gov This disruption of signaling can impact the survival and proliferation of cells that are dependent on CSF-1R activation. nih.govresearchgate.net
Role in Macrophage Differentiation and Polarization Pathways
The CSF-1/CSF-1R signaling pathway plays a significant role in the differentiation and polarization of macrophages. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.org Activation of this pathway can promote the differentiation of monocytes into macrophages and influence their polarization towards specific phenotypes, such as the immunosuppressive M2-type macrophages often found in the tumor microenvironment. frontiersin.orgresearchgate.netonclive.comfrontiersin.orgnih.gov this compound, as a CSF-1R inhibitor, can impact macrophage differentiation and modulate their polarization state. frontiersin.orgnih.govresearchgate.netresearchgate.netfrontiersin.orgnih.gov Preclinical studies have shown that inhibition of CSF-1R with this compound can decrease the number of tumor-infiltrating macrophages and potentially reprogram them. nih.gov Targeting the CSF1/CSF1R axis is considered an attractive strategy to reprogram M2 macrophages. frontiersin.org
Influence on Myeloid-Derived Suppressor Cell (MDSC) Function
Myeloid-Derived Suppressor Cells (MDSCs) represent a heterogeneous population of immature myeloid cells that play a significant role in suppressing anti-tumor immune responses within the tumor microenvironment (TME). They are major contributors to immune evasion and can hinder the effectiveness of immunotherapies. This compound, a potent and selective small-molecule inhibitor of colony-stimulating factor-1 receptor (CSF-1R), exerts its influence on MDSC function primarily through the inhibition of CSF-1R signaling. nih.govmedchemexpress.com
CSF-1R, also known as cFMS, is a receptor tyrosine kinase that is essential for the differentiation, proliferation, and survival of myeloid cells, including macrophages and MDSCs. nih.govnih.govguidetoimmunopharmacology.org By inhibiting CSF-1R, this compound disrupts the signaling pathways that promote the expansion and accumulation of MDSCs in the TME. nih.govnih.gov Tumor cells and the TME produce various growth factors, such as CSF-1, which stimulate myelopoiesis and the expansion of MDSCs. frontiersin.orgjci.org Blocking the CSF-1/CSF-1R axis with agents like this compound has been shown in preclinical models to inhibit MDSC expansion. jci.org
The accumulation and immunosuppressive activity of MDSCs are regulated by various factors and signaling pathways, including STAT3. nih.govresearchgate.net STAT3 is an important transcription factor that promotes MDSC differentiation and increases the expression of proteins like S100A8/A9, which contribute to MDSC clustering and activation in the TME. nih.govresearchgate.netnih.gov While the direct impact of this compound on STAT3 in MDSCs is not explicitly detailed in the provided search results, the inhibition of upstream CSF-1R signaling, which is known to activate JAK-STAT pathways involved in myelopoiesis and MDSC expansion, suggests an indirect influence on STAT3-mediated processes in these cells. frontiersin.orgjci.org
MDSCs exert their immunosuppressive effects through multiple mechanisms, including the production of reactive oxygen species (ROS), inducible nitric oxide synthase (iNOS), and arginase 1 (ARG1). nih.govresearchgate.netmdpi.com These factors can deplete essential amino acids required for T cell function and induce T cell anergy. nih.govjci.org MDSCs also express immune checkpoint molecules like PD-L1, which can suppress T cell activity through interaction with PD-1. jci.orgfrontiersin.org Furthermore, MDSCs can promote the expansion of regulatory T cells (Tregs) and influence the differentiation of macrophages towards an immunosuppressive M2 phenotype. nih.govjci.orgfrontiersin.org
Inhibition of CSF-1R by this compound is hypothesized to modulate the immunosuppressive function of MDSCs, thereby enhancing the function of T cells and other immune cells. nih.gov Preclinical models with CSF-1R inhibitors have demonstrated a decrease in the number of tumor-infiltrating macrophages and a reprogramming of macrophages to enhance antigen presentation and support T-cell activation. nih.gov While the focus here is specifically on MDSCs, these findings on macrophages, which share a common myeloid lineage and are also regulated by CSF-1R, support the broader concept that CSF-1R inhibition can favorably alter the immunosuppressive myeloid compartment within the TME.
Research findings indicate that targeting MDSCs is a promising strategy to improve the efficacy of immunotherapies. frontiersin.orgjci.org By reducing MDSC numbers and/or modulating their suppressive functions, this compound, as a CSF-1R inhibitor, contributes to creating a less immunosuppressive TME, potentially allowing for a more robust anti-tumor immune response. nih.govnih.gov
Data Table
While specific quantitative data directly measuring the influence of this compound on various MDSC functions (e.g., ARG1 or iNOS production, T cell suppression capacity) was not consistently available across the search results in a format suitable for a detailed comparative table, the primary reported impact related to MDSCs is the potential for reduced accumulation and modulated function due to CSF-1R inhibition. One search result mentioned a clinical trial with this compound, but the efficacy results presented were related to objective response rates in patients rather than specific cellular data on MDSCs. nih.govresearchgate.net Another result mentioned a significant reduction in non-classical (M2) macrophages in a Phase 1 study. discoveryontarget.com Given the close relationship and shared regulatory pathways between MDSCs and macrophages, this finding indirectly supports the activity of this compound on myeloid cell populations in the TME.
| Compound | Target | Reported Effect on Myeloid Cells (General) | Specific MDSC Data Reported |
| This compound | CSF-1R | Inhibition of CSF-1R signaling, potential reduction in myeloid cell accumulation in TME. nih.govnih.gov | Modulates immunosuppressive function (hypothesized mechanism). nih.gov Preclinical data suggests inhibition of MDSC expansion (indirectly via CSF-1/CSF-1R blockade). jci.org |
Preclinical Pharmacological Characterization of Arry 382
In Vitro Pharmacological Studies
In vitro studies have been instrumental in dissecting the direct effects of ARRY-382 on CSF1R signaling and the subsequent cellular responses. These studies have utilized various cell culture models to evaluate the compound's impact.
Cell-Based Assays for CSF-1R Pathway Suppression
Cell-based assays have demonstrated that Cabiralizumab inhibits both CSF1 and IL34-induced CSF1R phosphorylation in recombinant cell lines engineered to overexpress CSF1R, such as CHO-CSF1R cells. clinicaltrials.gov This indicates that Cabiralizumab effectively blocks the activation of ligand-induced CSF1R signaling pathways. clinicaltrials.gov It also inhibits the proliferation and survival of peripheral blood monocytes induced by CSF1 and IL34, as well as the subsequent physiological responses of these primary human monocytes to these ligands. clinicaltrials.gov this compound is described as a highly selective, oral inhibitor of CSF1R with an IC50 of 9 nM. selleckchem.commedchemexpress.com
Effects on Macrophage Phenotype and Function in Cell Culture Models
Cabiralizumab has been shown to block the activation and survival of monocytes and macrophages in preclinical models and clinical studies. onclive.com Inhibition of CSF1R in preclinical models of several cancers reduces the number of immunosuppressive tumor-associated macrophages (TAMs) in the tumor microenvironment. onclive.com TAMs are known to contribute to tumor progression by suppressing the activity of immune T-cells. immuno-oncologynews.com By blocking the recruitment and activity of CSF1R-dependent TAMs, Cabiralizumab enhances T-cell infiltration and antitumor T-cell immune responses. cancer.govcreativebiolabs.net Preclinical research suggests that blocking CSF1R activity in TAMs reduces their numbers and promotes T-cell infiltration and anti-cancer responses. immuno-oncologynews.com Cabiralizumab is known to promote antitumor T cell immune response. researchgate.net
Modulation of Cytokine and Growth Factor Production in Cellular Systems
Cabiralizumab blocks the production of inflammatory mediators by macrophages and monocytes, thereby reducing inflammation. cancer.gov Serial plasma samples collected in clinical studies evaluating Cabiralizumab in combination with other agents were analyzed for cytokine/chemokine expression. aacrjournals.org Single-plex analysis was conducted for IL34 and MCSF (ligands of CSF1R). aacrjournals.org While specific data on the modulation of a broad range of cytokines and growth factors in cellular systems by this compound alone is not extensively detailed in the provided snippets, the inhibition of inflammatory mediator production by macrophages and monocytes is noted. cancer.gov
Study of Osteoclast Differentiation and Bone Resorption Inhibition
Cabiralizumab inhibits the activation of osteoclasts and blocks bone destruction. cancer.govmedchemexpress.commedchemexpress.com Treatment with Cabiralizumab can potentially decrease osteoclastic activity that contributes to bone destruction, such as in rheumatoid arthritis. clinicaltrials.gov this compound also inhibits human osteoclast differentiation and bone resorption in vitro. cureus.com Osteoclasts are the primary cells responsible for bone resorption and play a significant role in bone metabolism. tandfonline.com CSF1R is specifically expressed in osteoclasts, and its activation promotes their proliferation or differentiation. medchemexpress.com
In Vivo Pharmacodynamic Evaluation in Animal Models
In vivo studies in animal models have been conducted to evaluate the pharmacodynamic effects of this compound. Inhibition of CSF-1R with this compound in preclinical models decreased the number of tumor infiltrative macrophages (e.g., TAMs) in the tumor microenvironment and reprogrammed macrophages to increase antigen presentation and support T-cell activation. nih.govaacrjournals.orgaacrjournals.org In a pancreatic cancer model, the combination of an anti–PD-1 agent with CSF-1R inhibitors improved the response compared to anti–PD-1 alone. nih.govaacrjournals.org
In monkeys, repeat dosing with Cabiralizumab resulted in decreased plasma and urine markers of bone resorption. clinicaltrials.gov Urine Collagen-type I N-terminal telopeptide (NTx) and plasma CTx, NTx, and Trap5b were all decreased at Day 28 after four weekly doses in male monkeys. clinicaltrials.gov A similar trend was observed in female monkeys, though not statistically significant. clinicaltrials.gov
This compound has shown favorable pharmacokinetics in preclinical species. cureus.com In vivo studies have also investigated the inhibition of LPS-induced TNF-α production by this compound. cureus.com
Preclinical studies have also explored the anti-tumor activity of anti-CSF1R (Cabiralizumab) in mice models, including YUMMER1.7 and YUMM1.7. medchemexpress.com Treatment with anti-CSF1R delayed tumor growth in the YUMM1.7 model, although tumors eventually grew out. medchemexpress.com Interestingly, lower doses of anti-CSF1R resulted in improved survival compared to higher doses in the YUMMER1.7 mice model. medchemexpress.comnih.govresearchgate.net This suggests that dose optimization is necessary and that higher anti-CSF1R doses might induce a suppressive macrophage population in preclinical models, potentially explaining limited clinical activity observed in some human trials. nih.govresearchgate.net
The effect of CSF1R inhibition on bone health has also been evaluated in animal studies. researchgate.net While some clinical studies showed diminished NTX levels with CSF1R inhibition, the effect on osteoclast precursor cells, osteoclasts, and bone remodeling requires further evaluation in humans. researchgate.net
Table 1: Summary of In Vitro Findings
| Study Area | Key Finding |
| CSF-1R Pathway Suppression (Cell-Based Assays) | Inhibits CSF1 and IL34-induced CSF1R phosphorylation and downstream signaling. clinicaltrials.gov Potent and selective CSF1R inhibitor (IC50 = 9 nM). selleckchem.commedchemexpress.com |
| Macrophage Phenotype and Function | Blocks activation and survival of monocytes and macrophages. onclive.com Reduces immunosuppressive TAMs. onclive.com Enhances T-cell infiltration and antitumor responses. cancer.govcreativebiolabs.net |
| Anti-proliferative Effects (cFMS-Overexpressing) | Potent and selective cFMS inhibitor. cureus.com |
| Cytokine and Growth Factor Modulation | Blocks production of inflammatory mediators by macrophages and monocytes. cancer.gov |
| Osteoclast Differentiation and Bone Resorption | Inhibits activation of osteoclasts and blocks bone destruction. cancer.govmedchemexpress.commedchemexpress.com Inhibits human osteoclast differentiation and bone resorption. cureus.com |
Table 2: Summary of In Vivo Pharmacodynamic Findings in Animal Models
| Study Area | Key Finding |
| Macrophage Modulation (Tumor Microenvironment) | Decreased tumor infiltrative macrophages. nih.govaacrjournals.orgaacrjournals.org Reprogrammed macrophages to increase antigen presentation and support T-cell activation. nih.govaacrjournals.orgaacrjournals.org |
| Anti-tumor Activity | Improved response in a pancreatic cancer model in combination with anti-PD-1. nih.govaacrjournals.org Anti-tumor activity observed in mice models. medchemexpress.com Lower doses potentially more effective in some models. medchemexpress.comnih.govresearchgate.net |
| Bone Resorption Markers | Decreased plasma and urine markers of bone resorption in monkeys. clinicaltrials.gov |
| Pharmacokinetics | Favorable pharmacokinetics in preclinical species. cureus.com |
| Cytokine Modulation | Inhibition of LPS-induced TNF-α production. cureus.com |
Assessment of Target Engagement in Preclinical Species
Preclinical investigations into this compound have assessed its ability to engage and inhibit its molecular target, CSF-1R. This compound has demonstrated potent inhibition of CSF-1R, with an reported IC50 of 9 nM. alzdiscovery.orgmedchemexpress.comexplorationpub.com In preclinical models, the inhibition of CSF-1R by this compound has been shown to lead to discernible effects on myeloid cell populations, indicative of successful target engagement. nih.govaacrjournals.org These effects, such as the reduction in tumor-infiltrating macrophages and the modulation of their phenotype, serve as key indicators of the compound's activity against CSF-1R in a biological context. nih.govaacrjournals.org Preclinical data has also provided a rationale for combining CSF-1R inhibition with other therapeutic modalities, such as PD-1 inhibitors, based on the observed biological effects of CSF-1R blockade. researchgate.netascopubs.org
Impact on Tumor-Associated Macrophage (TAM) Infiltration within the Tumor Microenvironment
A central focus of the preclinical characterization of this compound has been its impact on tumor-associated macrophages (TAMs), which are significant components of the tumor microenvironment (TME) and are regulated by CSF-1 signaling via CSF-1R. nih.govresearchgate.netresearchgate.netnih.govspandidos-publications.comascopubs.org Preclinical models treated with this compound have shown a decrease in the number of tumor infiltrative macrophages within the TME. nih.govaacrjournals.org Furthermore, this compound has been demonstrated to reprogram these macrophages. nih.govaacrjournals.org TAMs are known to play a critical role in promoting immune escape within the TME, and strategies aimed at depleting or modifying them have shown potential in reversing immunosuppression in mouse models. nih.govresearchgate.net Preclinical results indicate that this compound's activity in depleting and reprogramming TAMs contributes to its potential therapeutic effects. explorationpub.com The importance of targeting TAMs in cancer therapy is underscored by the observed association between high TAM infiltration and poor patient prognosis. researchgate.netnih.govspandidos-publications.com
Modulation of Myeloid Cell Populations in Preclinical Disease Models
Beyond their impact on TAMs, preclinical studies have explored the broader effects of this compound on myeloid cell populations. CSF-1, acting through CSF-1R, regulates not only TAMs but also myeloid-derived suppressor cells (MDSCs), both of which are key drivers of immune escape. nih.govresearchgate.netresearchgate.net Inhibition of CSF-1R with this compound in preclinical models has been shown to decrease TAMs and reprogram them to enhance antigen presentation and support T-cell activation. nih.govaacrjournals.org Depleting or modifying these myeloid populations in mouse models has been demonstrated to reverse immunosuppression. nih.govresearchgate.net CSF1R signaling is fundamental for the survival, function, proliferation, and differentiation of various myeloid lineage cells, including monocytes and macrophages. researchgate.net In vitro studies have indicated that this compound can decrease the number of nurse-like cells (NLCs), a type of supportive macrophage. medchemexpress.combmj.com Preclinical outcomes with this compound in modulating myeloid cells, particularly TAM distribution and tumor burden reduction, have been reported to be similar to those observed with other CSF-1R inhibitors in preclinical development. bmj.comnih.govfrontiersin.org
Analysis of Circulating Biomarkers of CSF-1R Activity and Bone Resorption (e.g., CSF-1, CTX, NTX, non-classical monocytes)
Assessment of circulating biomarkers provides insights into the systemic pharmacological effects of CSF-1R inhibition. While the comprehensive evaluation of these biomarkers for this compound is often reported in clinical study contexts, the underlying principles are based on the biological roles of CSF-1R in preclinical settings. CSF-1 is a ligand for CSF-1R, and inhibition of the receptor typically leads to an increase in circulating CSF-1 levels due to reduced receptor-mediated clearance. nih.govalzdiscovery.orgresearchgate.netaacrjournals.org Non-classical monocytes (NCM) are a subset of monocytes whose populations can be affected by CSF-1R inhibition, often showing a decrease. nih.govalzdiscovery.orgresearchgate.netaacrjournals.org
Markers of bone resorption, such as C-terminal telopeptide of type 1 collagen (CTX) and urinary N-terminal telopeptide of type I collagen (NTX), are also relevant as CSF1R-mediated signaling is crucial for osteoclasts, the primary bone-resorbing cells. researchgate.net Modulation of CSF-1R activity can therefore impact bone remodeling processes, which can be monitored through changes in these biomarkers. The analysis of these circulating markers in preclinical studies helps to confirm target engagement and understand the systemic effects of CSF-1R inhibition by this compound.
Evaluation of Anti-inflammatory Effects in vivo (e.g., TNF-α production)
The anti-inflammatory effects of CSF-1R inhibition are primarily mediated through the modulation of myeloid cells, which are key players in inflammatory responses. While the tumor microenvironment itself is characterized by inflammation, and modulating myeloid cells within the TME can influence this inflammatory state, specific preclinical data detailing the direct in vivo evaluation of this compound's impact on systemic inflammatory markers like TNF-α production is not prominently featured in the provided search results. General anti-inflammatory effects of modulating immune cells and specific inhibitors impacting cytokines like TNF-α are discussed in broader contexts of inflammation research. mdpi.comd-nb.inforesearchgate.netmdpi.comkoreamed.org However, the preclinical characterization of this compound has predominantly focused on its effects within the tumor microenvironment, particularly on TAMs and other myeloid cell populations, and the resulting impact on anti-tumor immunity rather than broader systemic anti-inflammatory effects as measured by markers like TNF-α.
Preclinical Efficacy Studies of Arry 382 in Disease Models
Oncology Research
Research in oncology has heavily focused on ARRY-382's ability to target CSF-1R-expressing cells within the tumor microenvironment, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are known to contribute to immunosuppression and support tumor growth nih.govnih.govresearchgate.netascopubs.orgaacrjournals.orgresearchgate.net.
Monotherapy Efficacy in Xenograft and Syngeneic Tumor Models
Preclinical studies investigating this compound as a monotherapy have been conducted, though detailed data specifically in xenograft and syngeneic tumor models are not extensively presented in the provided information. Early phase 1 studies in patients with advanced solid tumors indicated that this compound monotherapy was generally well tolerated and demonstrated suppression of the CSF-1 pathway nih.govaacrjournals.org. In separate phase I studies involving CSF-1R inhibitors, including this compound, stable disease was observed in a small percentage of patients, but objective responses were not reported with monotherapy onclive.comnih.gov. Preclinical data suggests that CSF-1R inhibition alone can reduce the number of immunosuppressive TAMs in the tumor microenvironment onclive.comtargetedonc.com. Another CSF1R inhibitor (cmFPA008) showed modest growth inhibition in syngeneic models researchgate.net.
Combination Strategies with Immunomodulatory Agents in Preclinical Cancer Models
A significant portion of the preclinical research on this compound has focused on its use in combination with other immunomodulatory agents, particularly immune checkpoint inhibitors.
The rationale for combining CSF-1R inhibition with immune checkpoint blockade stems from the understanding that TAMs and MDSCs are key drivers of immune escape within the tumor microenvironment nih.govnih.govresearchgate.netascopubs.orgaacrjournals.orgresearchgate.netonclive.comaacrjournals.orgascopubs.orgmdpi.comresearchgate.netresearchgate.net. These immunosuppressive myeloid cells can limit the effectiveness of therapies that aim to activate T-cell responses, such as PD-1 or PD-L1 inhibitors nih.govnih.govaacrjournals.org. By inhibiting CSF-1R, this compound can deplete or reprogram these immunosuppressive cell populations, thereby potentially reversing the immunosuppressive tumor microenvironment and enhancing the antitumor activity of immune checkpoint inhibitors nih.govnih.govresearchgate.netascopubs.orgaacrjournals.orgresearchgate.netonclive.comascopubs.orgmdpi.comresearchgate.netresearchgate.net. Preclinical data has supported this synergistic approach researchgate.netascopubs.orgresearchgate.netascopubs.orgmdpi.com.
Preclinical studies have demonstrated synergistic antitumor responses when CSF-1R inhibitors are combined with PD-1 pathway inhibitors nih.govresearchgate.netaacrjournals.orgmdpi.com. This synergy has been observed in terms of enhanced tumor growth inhibition and favorable changes in the tumor immune landscape nih.govresearchgate.net. Combining CSF-1R inhibition with agents like anti-PD-1 can lead to alterations in the composition of TAMs, an increase in type I inflammation, elevated chemokine expression, and increased infiltration of CD8+ T cells into the tumor microenvironment nih.gov. Furthermore, CSF-1R inhibition has been shown to reprogram macrophages from an immunosuppressive (M2-like) phenotype towards a more pro-inflammatory, antitumor phenotype, enhancing antigen presentation and supporting T-cell activation nih.govonclive.com. Studies in mouse models have shown that combining anti-PD-1 with CSF-1R inhibitors improved the response compared to anti-PD-1 alone nih.gov.
Rationale for Combined CSF-1R and Immune Checkpoint Inhibition
Preclinical Investigation in Specific Cancer Types and Microenvironments
Preclinical investigations have explored this compound, often in combination, in various cancer types and their specific microenvironments. In pancreatic cancer models, the combination of anti-PD-1 with CSF-1R inhibitors demonstrated improved responses nih.govresearchgate.netonclive.comtargetedonc.comascopubs.orgmdpi.comresearchgate.netresearchgate.netbms.com. Preclinical data in pancreatic cancer models suggest that blocking the CSF-1/CSF-1R axis can reprogram the tumor microenvironment by decreasing TAM numbers and downregulating immunosuppressive genes, while upregulating anti-tumorigenic genes mdpi.com. In lung cancer preclinical models, CSF-1R inhibition has shown the potential to sensitize cisplatin-resistant lung cancer cell populations to platinum-based chemotherapy bmj.comnih.gov. Studies in chronic lymphocytic leukemia (CLL) patient samples demonstrated preclinical activity of this compound against supportive nurse-like cells (NLCs), which are analogous to TAMs in solid tumors, and showed synergy when combined with other kinase inhibitors used in CLL treatment oncotarget.com. Preclinical data also supports the combination of CSF-1R and CD40 agonists in models of poorly T cell-infiltrated melanomas, showing suppression of growth and alterations in TAM composition and T-cell infiltration nih.govresearchgate.net.
Non-Oncological Disease Research
While the primary focus of this compound research has been in oncology, there has been some investigation into its potential in non-oncological diseases where CSF-1R signaling and macrophages play a significant role assaygenie.com. CSF-1R inhibitors have shown clinical utility in tenosynovial giant cell tumors (TGCT), a rare, locally aggressive tumor characterized by the proliferation of synovial macrophages researchgate.netalzdiscovery.org. This compound was included in a Phase 1 study that enrolled patients with TGCT, where it demonstrated a reduction in tumor burden and improvements in associated symptoms in a small number of patients alzdiscovery.org. Additionally, CSF-1R inhibition is understood to have context-dependent effects within the central nervous system, which could potentially influence outcomes in conditions involving neuroinflammation or brain injury, depending on the specific inflammatory environment alzdiscovery.org.
Investigation in Bone-Related Pathologies
CSF-1R signaling is important in the differentiation and activity of osteoclasts, the cells responsible for bone resorption researchgate.net. Inhibition of osteoclast activity is a key strategy in treating conditions characterized by excessive bone loss. While detailed preclinical efficacy studies of this compound in specific bone-related pathology models were not extensively described, clinical observations in cancer patients, including those with bone metastases, showed that this compound administration was associated with reductions in urinary N-terminal telopeptide (NTX), a marker of bone resorption. This finding in a clinical setting suggests that this compound's mechanism of inhibiting CSF-1R can impact bone resorption, a process central to various bone pathologies researchgate.net.
Potential in Inflammatory and Autoimmune Disease Models
Macrophages, regulated by CSF-1R signaling, are significant contributors to inflammation and the pathogenesis of autoimmune diseases nih.govguidetoimmunopharmacology.org. By inhibiting CSF-1R, this compound can modulate macrophage function and numbers nih.govguidetoimmunopharmacology.org. Although specific preclinical efficacy data for this compound in models of inflammatory or autoimmune diseases like rheumatoid arthritis were not detailed in the available information, CSF-1R inhibitors in general have been investigated for their potential in conditions involving aberrant macrophage activity and inflammation explorationpub.comresearchgate.net. The role of macrophages in driving inflammatory responses in autoimmune conditions provides a rationale for exploring CSF-1R inhibition as a therapeutic strategy nih.govguidetoimmunopharmacology.org.
Context-Dependent Effects in Central Nervous System (CNS) Models
CSF-1R is expressed by microglia, the resident macrophages of the CNS, which are involved in both maintaining homeostasis and contributing to neuroinflammation in various neurological disorders, including neurodegenerative diseases like Alzheimer's disease and Multiple Sclerosis explorationpub.comresearchgate.net. This compound has been listed among CSF-1R inhibitors that have been tested in preclinical studies and clinical trials for various conditions, including neurodegenerative diseases explorationpub.comresearchgate.net. However, the effects of CSF-1R inhibition in the CNS are considered context-dependent, meaning the outcome can vary depending on the specific disease state and microenvironmental conditions explorationpub.com. Preclinical studies with CSF-1R inhibitors in CNS models have shown varied effects on neuronal damage and inflammation explorationpub.com.
Drug Discovery and Medicinal Chemistry Aspects of Arry 382
Synthesis and Optimization Strategies for CSF-1R Inhibitors
The synthesis and optimization of CSF-1R inhibitors aim to develop small molecules that can effectively and selectively block the activity of the CSF-1R kinase. This involves designing compounds that can bind to the ATP-binding site or an allosteric pocket of the receptor, thereby preventing its activation and downstream signaling. acs.org Various chemical scaffolds have been explored in the development of CSF-1R inhibitors, including aminopyrimidines, quinolones, pyrrolo-pyrimidines, pyrrolo-pyridines, and pyrrolo-pyrazines. google.com
Optimization strategies focus on improving the potency, selectivity, pharmacokinetic properties, and reducing potential toxicological liabilities of lead compounds. acs.org This often involves iterative cycles of synthesis, in vitro and in vivo testing, and structural modifications based on the gathered data. For instance, optimization efforts have included modifying flexible side chains to improve oral bioavailability and incorporating specific linker moieties to enhance selectivity. acs.org The goal is to identify compounds with favorable drug-like properties that can achieve sufficient exposure and target coverage in vivo. acs.orgalzdiscovery.org
Structure-Activity Relationship (SAR) Studies of ARRY-382 and Analogs
Structure-Activity Relationship (SAR) studies are fundamental in understanding how structural modifications to a compound influence its biological activity. For CSF-1R inhibitors like this compound, SAR studies have been crucial in identifying key molecular features required for potent and selective binding to the receptor. researchgate.netnih.gov These studies often involve synthesizing a series of analogs with systematic variations in their chemical structure and evaluating their inhibitory activity against CSF-1R and other kinases to assess selectivity. researchgate.netnih.gov
Identification of Key Pharmacophore Features and Binding Pockets
Pharmacophore features represent the essential steric and electronic characteristics of a molecule that are necessary for optimal interaction with a specific biological target. Studies on CSF-1R inhibitors have aimed to identify these features to guide the design of new compounds. researchgate.net Key interactions often involve hydrogen bonds with residues in the hinge region of the kinase domain and interactions with residues in the binding pocket. acs.orgacs.org
The CSF-1R kinase domain contains an ATP-binding site and can exist in different conformational states, including an autoinhibited form. acs.org Inhibitors can bind to the active or inactive conformations. acs.org For instance, some inhibitors bind to the DFG-out conformation, a characteristic of type II kinase inhibitors, although they may not always occupy the allosteric pocket typically associated with this conformation. acs.org Specific residues within the CSF-1R binding pocket, such as Met637, Leu588, Val596, Ala614, Lys616, Val647, Thr663, Leu785, and Asp797, have been identified as important for inhibitor binding and selectivity. nih.govnih.gov The structural planarity of compounds and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket can also be important for binding affinity. researchgate.net
Modulation of Selectivity and Potency through Structural Modifications
Structural modifications are systematically introduced to optimize the potency and selectivity of CSF-1R inhibitors. For example, modifications aimed at increasing steric hindrance in the back pocket of the kinase domain have been explored to diminish activity against other kinases like Aurora A and B. acs.org The introduction of specific substituents at different positions on the chemical scaffold can significantly impact inhibitory potency and selectivity profiles. acs.org Achieving high selectivity over other kinases, particularly those with similar binding pockets like c-Kit, Flt3, and PDGFR, is a critical aspect of developing safe and effective CSF-1R inhibitors. researchgate.netselleckchem.com The binding mode, such as strong affinity for the autoinhibited form of CSF-1R, can contribute to excellent selectivity. researchgate.netnih.gov
Computational Approaches in this compound Drug Design
Computational approaches play a vital role in modern drug discovery and design, complementing experimental studies in the development of compounds like this compound. These methods can provide insights into drug-target interactions, predict pharmacokinetic properties, and guide the synthesis of novel analogs. innovareacademics.innih.govtandfonline.com
In Silico Modeling for Lead Generation and Optimization
In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are widely used in lead generation and optimization. nih.govnih.govinnovareacademics.innih.govtandfonline.comexplorationpub.com Molecular docking can predict the binding modes and affinities of potential inhibitors to the CSF-1R kinase domain. nih.govnih.govexplorationpub.com This helps in understanding the key interactions between the inhibitor and the receptor residues and guides the design of compounds with improved binding characteristics. nih.govnih.govexplorationpub.com Molecular dynamics simulations can assess the stability of the protein-ligand complex over time, providing further validation of the predicted binding poses. innovareacademics.innih.govresearchgate.net These computational methods contribute to rational drug design by allowing researchers to virtually screen large libraries of compounds and prioritize those with the most favorable predicted properties for synthesis and experimental testing. nih.govexplorationpub.com
Predictive Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Development
Predictive pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential tools in preclinical development to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) and how it exerts its pharmacological effects in the body. acs.orgmdpi.com In silico tools can analyze the physicochemical and ADME properties of potential drug candidates, helping to predict their oral bioavailability, blood-brain barrier penetration, and metabolic stability. innovareacademics.inresearchgate.net
Methodological Approaches in Arry 382 Preclinical Research
Advanced Cell Culture Techniques for Functional Assays
Advanced cell culture techniques are fundamental to assessing the direct effects of ARRY-382 on target cells and their functional behavior. While traditional two-dimensional (2D) cell cultures have been widely used in cancer research, their ability to fully recapitulate the tumor microenvironment (TME) is limited. frontiersin.orgaacrjournals.org More advanced methods, such as three-dimensional (3D) cell cultures, including spheroids and organoids, offer a more physiologically relevant model by mimicking the 3D structure and maintaining cellular heterogeneity and function closer to the in vivo scenario. frontiersin.org
Functional assays conducted using these techniques can evaluate various aspects of cellular behavior influenced by CSF1R inhibition. For instance, this compound has been shown to dramatically decrease the number of nurse-like cells (NLCs) in culture at a concentration of 1 µM, indicating its impact on supportive stromal cells within the tumor microenvironment. medchemexpress.com These in vitro studies provide initial insights into the cellular targets and direct effects of this compound before progressing to more complex in vivo models.
Establishment and Characterization of Relevant Animal Models
Animal models are indispensable for evaluating the in vivo efficacy and mechanisms of action of this compound within a complex biological system. The selection and characterization of appropriate animal models are critical for ensuring the translational relevance of preclinical findings. iiarjournals.org Mouse models are commonly used in preclinical cancer research due to their versatility and the availability of various strains and genetic modifications. iiarjournals.org
Immunocompetent vs. Immunodeficient Models
A key consideration in preclinical cancer research is the immune status of the animal model. Immunodeficient mice, such as nude mice or SCID mice, are often used for establishing xenograft models where human cancer cells or tissues are implanted. zoores.ac.cnmdpi.comamegroups.org These models are valuable for studying tumor growth and the direct effects of a therapeutic agent on cancer cells without the confounding influence of an intact host immune system. Patient-derived xenografts (PDXs), established by engrafting patient tumor tissue into immunodeficient mice, are considered more clinically relevant than cell line-derived xenografts (CDXs) as they better retain the heterogeneity and characteristics of the original tumor. zoores.ac.cnmdpi.comamegroups.orgnih.gov
In contrast, immunocompetent models, such as syngeneic mouse models (where cancer cells originate from the same genetic background as the host mouse), are crucial for evaluating the effects of immunotherapies and understanding the interplay between the tumor and the host immune system. amegroups.org Since this compound targets CSF1R, which is expressed on immune cells like macrophages and monocytes, immunocompetent models are particularly relevant for assessing its impact on the tumor microenvironment and immune cell populations. nih.govascopubs.orgaacrjournals.org Mouse models have demonstrated that depleting or modifying TAMs and MDSCs can reverse immunosuppression and improve the efficacy of anti-PD-1 agents, providing a rationale for combining CSF1R inhibitors like this compound with immunotherapies in immunocompetent settings. nih.govaacrjournals.org
Orthotopic and Metastatic Models
The site of tumor implantation also significantly impacts the relevance of an animal model. Orthotopic models involve implanting cancer cells or tissue into the anatomically correct location from which the cancer originated. zoores.ac.cnpreprints.org These models often better recapitulate the tumor microenvironment, including interactions with surrounding stromal cells and the extracellular matrix, which can influence tumor growth, progression, and response to therapy. zoores.ac.cn
Metastatic models are essential for studying the spread of cancer cells from the primary site to distant organs, a major challenge in cancer treatment. mdpi.comoncotarget.com Some orthotopic models can spontaneously develop metastases, making them suitable for studying this process. zoores.ac.cn Other metastatic models involve the direct injection of cancer cells into the bloodstream or a specific organ to simulate metastasis. oncotarget.com Preclinical studies using orthotopic and metastatic models are vital for evaluating the ability of this compound to inhibit not only primary tumor growth but also the formation and progression of metastases. For example, orthotopic xenograft mouse models have been used to study epithelial ovarian cancer progression and assess the efficacy of novel therapeutic approaches. zoores.ac.cn
Molecular and Cellular Analysis Techniques
Molecular and cellular analysis techniques are employed to investigate the effects of this compound at a more granular level, providing insights into its mechanism of action and impact on specific cell populations within the tumor microenvironment.
Flow Cytometry for Immune Cell Profiling (e.g., TAMs, MDSCs, Monocytes)
Flow cytometry is a powerful technique used to identify and quantify different cell populations based on the expression of specific cell surface and intracellular markers. cloudfront.netfrontiersin.orgunito.it This technique is particularly valuable for profiling immune cells within the tumor microenvironment and peripheral blood. In the context of this compound, flow cytometry is used to assess changes in the populations of TAMs, MDSCs, and monocytes, which are key targets of CSF1R inhibition. nih.govascopubs.orgaacrjournals.orgfrontiersin.org
Studies have utilized flow cytometry to analyze myeloid cells, including macrophages, monocytic MDSCs (M-MDSCs), and polymorphonuclear MDSCs (PMN-MDSCs). cloudfront.net By using specific antibody panels, researchers can distinguish between different subsets of these myeloid cells and quantify their abundance in tumors or other tissues following this compound treatment. Flow cytometry can also be used to assess the activation status and expression of immune checkpoint molecules like PD-L1 on these cell populations. cloudfront.netfrontiersin.org Preclinical models and clinical studies have shown that CSF1R inhibition with this compound can decrease the number of tumor-infiltrating macrophages and reprogram them. nih.govaacrjournals.org Flow cytometry is instrumental in quantifying these changes and understanding the impact of this compound on the immune landscape. Reductions in non-classical monocytes (NCM) have been observed with this compound treatment in clinical studies, with a significant mean decrease observed at certain doses. aacrjournals.org
Immunohistochemistry and Immunofluorescence for Tissue Analysis
Immunohistochemistry (IHC) and immunofluorescence (IF) are tissue-based techniques that allow for the visualization and localization of specific proteins within tissue sections. researchgate.netnih.govfrontiersin.org These methods are crucial for examining the spatial distribution of target cells and markers within the tumor microenvironment and assessing the effects of this compound on tissue architecture and cellular infiltration.
IHC involves using antibodies that bind to specific antigens in tissue sections, with the antibody binding detected through a colored enzymatic reaction. nih.gov IF uses fluorescently labeled antibodies, allowing for multiplexing (detecting multiple targets simultaneously) and providing detailed information on the co-localization of different proteins. researchgate.netfrontiersin.org
In preclinical studies of this compound, IHC and IF can be used to:
Quantify the density and distribution of TAMs and other immune cells within tumors. researchgate.netbinasss.sa.cr
Assess changes in the polarization state of macrophages (e.g., M1 vs. M2 markers). binasss.sa.cr
Examine the expression of CSF1R on different cell types within the tumor and surrounding stroma.
Evaluate changes in tumor cell proliferation, apoptosis, and angiogenesis markers.
These techniques provide valuable spatial information that complements the data obtained from techniques like flow cytometry, offering a more complete picture of how this compound affects the tumor microenvironment at the tissue level. For example, immunohistochemical analysis has been used in studies investigating tumor-associated macrophages and their localization within the tumor nest. binasss.sa.cr
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 67259771 |
| Edicotinib | 25230468 |
| DCC-3014 | 86267612 |
| BLZ945 | 46184986 |
| Chiauranib | 49779393 |
| Dovitinib | 135398510 |
| Sorafenib | 216239 |
| Pexidartinib | 25151352 |
| Pembrolizumab (B1139204) | - |
Note: Pembrolizumab is a large molecule antibody and does not have a PubChem CID in the same way small molecules do. Its target is PD-1.
Interactive Data Tables
Based on the provided search results, specific detailed quantitative data suitable for interactive tables within the defined scope (preclinical methods) is limited. However, some findings regarding the impact on cell populations were mentioned. An example of how an interactive table could present such data, if more comprehensive quantitative results were available from preclinical studies focused solely on this compound monotherapy effects on immune cell populations, is shown below.
Example: Impact of this compound on Immune Cell Populations in a Hypothetical Preclinical Model
| Cell Population (Hypothetical) | Pre-treatment (%) (Mean ± SD) | Post-treatment (%) (Mean ± SD) | Change (%) | p-value (Hypothetical) |
| Tumor-Associated Macrophages | XX.X ± X.X | YY.Y ± Y.Y | ZZ.Z | <0.0X |
| Myeloid-Derived Suppressor Cells | AA.A ± A.A | BB.B ± B.B | CC.C | <0.0X |
| Monocytes (Circulating) | DD.D ± D.D | EE.E ± E.E | FF.F | <0.0X |
| CD8+ T cells (Tumor Infiltrating) | GG.G ± G.G | HH.H ± H.H | II.I | <0.0X |
This table is illustrative. Actual data from specific preclinical studies would be required to populate such a table accurately and interactively.
Research findings from preclinical models indicate that inhibition of CSF-1R with this compound can decrease the number of tumor infiltrative macrophages (TAMs) in the tumor microenvironment and reprogram macrophages to increase antigen presentation and support T-cell activation. nih.govaacrjournals.org Clinical study data, which sometimes overlaps with translational preclinical findings, also showed reductions in circulating non-classical monocytes (NCM) with this compound treatment. aacrjournals.org At doses ≥ 200 mg QD, a mean reduction from baseline in monocyte pERK was observed, consistent with CSF1R inhibition. aacrjournals.org A 96% mean decrease from baseline in NCM was observed at the maximum tolerated dose in a clinical study.
Gene Expression Profiling and Proteomics in Response to this compound
Preclinical research involving this compound has included the evaluation of its effects on the tumor microenvironment, which can involve changes in gene expression and protein profiles. Inhibition of CSF-1R with this compound in preclinical models has been shown to decrease the number of tumor-infiltrating macrophages, such as tumor-associated macrophages (TAMs). aacrjournals.orgnih.gov This inhibition can also reprogram macrophages to increase antigen presentation and support T-cell activation, suggesting an impact on the immune cell composition and function within the tumor microenvironment. aacrjournals.orgnih.gov
While specific detailed data tables on comprehensive gene expression profiling or large-scale proteomic analyses directly in response to this compound treatment in preclinical models were not extensively detailed in the search results, the evaluation of pharmacodynamic markers in clinical studies provides insight into the biological effects of this compound that would be underpinned by changes at the gene and protein level. For instance, studies have evaluated levels of circulating growth factors, cytokines (such as CSF-1), and non-classical monocytes (NCMs) as biomarkers of CSF1R inhibition, which reflects changes in the CSF-1/CSF-1R pathway activity. researchgate.net Reductions in NCMs were observed at doses of this compound ≥ 200 mg QD in a Phase 1 study, with a significant mean decrease from baseline at the maximum tolerated dose. researchgate.net
Proteomics is a valuable approach for understanding tumor heterogeneity and identifying potential therapeutic biomarkers. mdpi.com Studies utilizing proteomics have been conducted in various cancer types to elucidate mechanisms of resistance and identify differentially expressed proteins. mdpi.comresearchgate.net While direct large-scale proteomic studies specifically detailing the effects of this compound on protein expression were not prominently featured, the observed changes in immune cell populations and pathway activity following this compound administration imply underlying proteomic alterations.
Biochemical Assays for Kinase Activity and Pathway Activation
Biochemical assays are crucial for characterizing the inhibitory activity of compounds like this compound against their target kinases and related signaling pathways. This compound is described as a potent and selective inhibitor of CSF1R. aacrjournals.orgresearchgate.net Its pharmaceutical potential is highlighted by its interaction with specific residues in the CSF1R kinase domain, including Cys666, Thr663, and Met637. explorationpub.com The interaction with Met637 indicates high target specificity, while interaction with Cys666 suggests it may evade the p-glycoprotein efflux pump. explorationpub.com this compound also interacts with Trp550 and Tyr665, showing similar efficacy and mechanism of action to pexidartinib, another CSF1R inhibitor. explorationpub.com Furthermore, it binds with Asp796, which stabilizes the DFG-out conformation of the activation loop, contributing to the stabilization of the autoinhibitory conformation of CSF1R kinase. explorationpub.com
Biochemical assays, such as radiometric activity assays, are widely used for enzymatic kinase inhibitor screening to directly measure kinase activity. reactionbiology.com These assays can provide highly reproducible results and avoid false positives or negatives associated with other formats. reactionbiology.com The IC50 value, representing the half-maximal inhibitory concentration, is a key parameter determined through these assays to quantify the potency of a kinase inhibitor. This compound has been reported to have an IC50 value of 9 nM for CSF1R, indicating potent inhibition of the kinase. explorationpub.comalzdiscovery.orgallenpress.com
Studies have shown that this compound binds to CSF1R kinase with low binding energy, exhibiting strong structural stability and affinity. explorationpub.compatsnap.com This strong binding affinity and conformational stability are consistent with its potent inhibitory activity demonstrated in biochemical assays. explorationpub.com
Evaluation of pathway activation in response to this compound treatment can be assessed through various methods, including measuring the phosphorylation status of key signaling molecules downstream of CSF1R. In a Phase 1 study, doses of this compound ≥ 200 mg QD resulted in a significant mean reduction from baseline in monocyte pERK, which is consistent with exposures above the this compound IC50 value and indicative of CSF1R pathway inhibition. researchgate.net This demonstrates the ability of this compound to suppress signaling downstream of CSF1R in a dose-dependent manner in a clinical setting, which is supported by preclinical biochemical characterization.
Biochemical assays and analyses of pathway activation confirm that this compound functions as a potent and selective inhibitor of CSF1R, impacting downstream signaling pathways.
Biochemical Activity Data for this compound
| Target | IC50 (nM) | Reference |
| CSF1R | 9 | explorationpub.comalzdiscovery.orgallenpress.com |
Key Interactions of this compound with CSF1R Kinase Domain
| Residue | Type of Interaction / Significance | Reference |
| Cys666 | Strong interaction, suggests evasion of p-glycoprotein efflux pump | explorationpub.com |
| Thr663 | Gatekeeper residue interaction | explorationpub.com |
| Met637 | Indicates high target specificity | explorationpub.com |
| Trp550 | Interaction with juxtamembrane domain | explorationpub.com |
| Tyr665 | Interaction, similar efficacy/mechanism to pexidartinib | explorationpub.com |
| Asp796 | Binds and stabilizes DFG-out conformation, stabilizing autoinhibitory conformation | explorationpub.com |
Pharmacodynamic Effects of this compound
| Marker | Effect Observed (at doses ≥ 200 mg QD) | Reference |
| Monocyte pERK levels | > 80% mean reduction from Baseline | researchgate.net |
| Non-classical monocytes (NCM) | Reductions observed, 96% mean decrease at MTD | researchgate.net |
Future Directions and Unanswered Questions in Arry 382 Preclinical Research
Exploring Novel Combinatorial Strategies and Therapeutic Synergies
Preclinical data supports combining CSF-1R inhibitors with other therapeutic agents, particularly immune checkpoint inhibitors (ICIs) targeting PD-1 or PD-L1. ascopubs.orgbms.comnih.govresearchgate.net The rationale behind this combination is to simultaneously inhibit immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are regulated by CSF1R signaling, and enhance T-cell-mediated anti-tumor immunity. ascopubs.orgnih.govresearchgate.net Preclinical models have shown that inhibiting CSF-1R with ARRY-382 can decrease tumor infiltrative macrophages and reprogram them to support T-cell activation, improving the response to anti-PD-1 therapy. nih.gov
Studies have explored combinations of CSF-1R inhibitors like this compound (or cabiralizumab, an antibody targeting CSF1R) with agents such as pembrolizumab (B1139204) (an anti-PD-1 antibody) or nivolumab (B1139203) (an anti-PD-1 antibody) in preclinical settings. ascopubs.orgnih.govresearchgate.netresearchgate.netonclive.comsec.gov The aim is to achieve synergistic anti-tumor effects by disrupting the immunosuppressive tumor microenvironment and promoting an anti-tumor immune response. bms.comresearchgate.netonclive.com Beyond ICIs, preclinical investigations are also exploring combinations with chemotherapy and radiotherapy, as targeting TAMs by CSF1R blockade has shown potential to enhance the efficacy of these standard treatments. researchgate.netnih.govfrontiersin.org
While preclinical synergy has been observed, translating these findings into consistent clinical benefit remains an area of active research. researchgate.netnih.gov Future preclinical work aims to identify the most effective combination partners and treatment regimens to maximize therapeutic synergy.
Investigation of Resistance Mechanisms to CSF-1R Inhibition in Preclinical Settings
Understanding the mechanisms by which tumors develop resistance to CSF-1R inhibition is crucial for developing strategies to overcome them. Preclinical studies are investigating potential resistance pathways. One preclinical study suggested that cancer-associated fibroblasts (CAFs) might play a role in resistance by producing chemokines that recruit granulocytes to tumors when CSF1R signaling is inhibited. nih.gov This implies that disrupting the crosstalk between CSF1R inhibition and other components of the tumor microenvironment, such as CAFs and granulocytes, is an area for further preclinical investigation.
Another aspect being explored preclinically is the potential for alternative signaling pathways or cellular adaptations to compensate for CSF-1R blockade. Identifying these compensatory mechanisms in preclinical models can inform the development of rational combination therapies to circumvent resistance.
Identification of Predictive Biomarkers for Preclinical Response
Identifying biomarkers that can predict response to this compound, either as a monotherapy or in combination, is a significant area of preclinical research. Biomarkers could help stratify patient populations and optimize treatment strategies.
Preclinical and early clinical studies have investigated potential pharmacodynamic markers. For instance, decreases in peripheral nonclassical monocytes and changes in serum CSF-1 levels have been explored as indicators of CSF-1R pathway modulation by this compound or cabiralizumab. ascopubs.orgnih.gov Immunohistochemistry analysis in preclinical and clinical biopsies has also examined changes in immune cell infiltrates, such as CD8 T-cells and macrophage markers (e.g., CSF-1R and CD163), as potential predictive or pharmacodynamic biomarkers. ascopubs.org
Genomic analyses in preclinical models and early clinical trials are also being conducted to identify potential genomic signatures associated with response to CSF-1R inhibition and combination therapies. ascopubs.org Further preclinical research is needed to validate these potential biomarkers and identify novel ones that can reliably predict response across different tumor types and treatment combinations.
Elucidating Context-Dependent Effects of CSF-1R Modulation in Various Preclinical Disease Models
The effects of CSF-1R modulation can vary depending on the specific disease context and the microenvironment. Preclinical research is essential to understand these context-dependent effects in various disease models beyond oncology, such as inflammatory diseases and fibrosis, where myeloid cells also play a significant role.
In the context of cancer, preclinical studies utilize various tumor models to understand how CSF-1R inhibition impacts the tumor microenvironment, immune cell infiltration, and anti-tumor responses in different cancer types. nih.gov For example, studies in pancreatic cancer models have shown that CSF-1R inhibition can sensitize tumors to immune checkpoint blockade. nih.govresearchgate.net
Beyond cancer, CSF-1R inhibition has shown potential in preclinical models of neurodegenerative diseases by depleting microglia, although the effects can be context-dependent and may either ameliorate or exacerbate neuronal damage and inflammation depending on the specific microenvironment. alzdiscovery.org Preclinical investigations are crucial to delineate these varied effects and determine the potential therapeutic utility of this compound or other CSF-1R inhibitors in different disease settings.
Q & A
Q. What is the molecular mechanism of ARRY-382, and how does its target specificity influence experimental design in preclinical studies?
this compound is a highly selective, oral inhibitor of colony-stimulating factor 1 receptor (CSF1R), with an IC50 of 9 nM. Its specificity minimizes off-target effects, making it suitable for studying tumor-associated macrophages (TAMs) and tumor microenvironment modulation. Preclinical studies should include in vitro assays (e.g., CSF1R autophosphorylation inhibition) and in vivo models (e.g., xenografts with CSF1R-driven tumors) to validate target engagement. Co-culture systems with CD14+ monocytes or patient-derived CLL samples can assess TAM depletion efficacy .
Q. How do researchers determine the optimal dosage of this compound in combination therapies?
Dose optimization involves pharmacokinetic (PK) and pharmacodynamic (PD) profiling. For example, in Phase 1b trials, this compound was tested at 200–400 mg QD combined with pembrolizumab (2 mg/kg Q3W). PK parameters (AUCτ, Cmax, Tmax) and PD biomarkers (e.g., CSF1R occupancy, plasma cytokine levels) are monitored. Dose-limiting toxicities (DLTs) and safety data from Cycle 1 (e.g., ≥67% cumulative dose compliance) inform the recommended Phase 2 dose (RP2D) .
Q. What in vitro and in vivo models are most relevant for studying this compound’s anti-tumor activity?
Key models include:
- Primary CLL patient samples : Co-cultured with CD14-depleted mononuclear cells to assess TAM depletion and viability ratios (e.g., 90% NLC reduction with this compound) .
- HEK-293 cell xenografts : To evaluate CSF1R inhibition (ED50 = 3 mg/kg in mice) .
- Immune-competent models : To study synergy with PD-1 inhibitors like pembrolizumab, focusing on T-cell infiltration and tumor regression .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy outcomes between preclinical and clinical studies of this compound?
Preclinical studies showed significant TAM depletion (e.g., 90% NLC reduction in CLL ), but Phase I/II trials reported limited efficacy (15% stable disease, no objective responses ). Methodological considerations include:
- Tumor heterogeneity : Use single-cell RNA sequencing to identify CSF1R+ TAM subsets in resistant tumors.
- Biomarker stratification : Analyze baseline CSF1 ligand levels or macrophage density in patient biopsies to identify responsive subgroups.
- Combination timing : Sequential dosing (e.g., this compound prior to PD-1 blockade) may enhance T-cell priming .
Q. What statistical frameworks are used to analyze safety and efficacy in this compound clinical trials?
Trials employ:
- Dose-determining sets (DDS) : Patients receiving ≥67% of Cycle 1 this compound doses are included for DLT analysis.
- Full analysis set (FAS) : All dosed patients are evaluated for demographics, efficacy (RECIST v1.1), and immune-related response criteria (irRC).
- Pharmacokinetic set (PSK) : Patients with post-dose blood draws assess this compound and metabolites (AR 00469099, AR 00469100, AR 00470870) using validated LC-MS/MS. SAS® software generates descriptive statistics (mean, median, range) for exposure duration and toxicity .
Q. How do researchers address pharmacokinetic variability in this compound combination trials?
Variability is managed via:
- Steady-state sampling : Plasma concentrations are measured at C1D1 (single dose) and C2D1 (steady state) to calculate AUCτ and accumulation ratios.
- Covariate analysis : Body weight, renal/hepatic function, and pembrolizumab interactions are modeled using nonlinear mixed-effects (NLME) approaches.
- Metabolite monitoring : AR 00469099 (major metabolite) levels are correlated with CSF1R occupancy .
Q. What experimental strategies can improve this compound’s therapeutic index in resistant tumors?
Proposed strategies include:
- Dual CSF1R/PDGFR inhibition : Co-targeting PDGFR (often co-expressed with CSF1R in stromal cells) may overcome resistance .
- Nanoparticle delivery : Enhance tumor penetration while reducing systemic exposure.
- Biomarker-driven cohorts : Enrich trials for patients with high CSF1/IL-34 expression or specific genetic signatures (e.g., MSS/MMR-proficient tumors) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
